1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone
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Overview
Description
1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone is a chemical compound that has been studied in scientific research for its potential therapeutic applications. This compound is also known as HPPH or 2-(1-hydroxymethylpyrrolidin-2-yl)-1H-pyrrole-3-ethanone.
Mechanism of Action
HPPH is a photosensitizer that is activated by light at a specific wavelength. When HPPH is exposed to light, it absorbs the energy and produces singlet oxygen, which can cause damage to cancer cells. The singlet oxygen produced by HPPH can also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that HPPH can selectively accumulate in cancer cells, making it a promising photosensitizer for PDT. HPPH has also been shown to have low toxicity and minimal side effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using HPPH as a photosensitizer is its high specificity for cancer cells, which can reduce damage to healthy cells. However, one limitation is that the effectiveness of PDT can be limited by the depth of light penetration, which may not reach deeper tumors.
Future Directions
Future research on HPPH could focus on optimizing the synthesis method to increase yield and purity. Studies could also investigate the use of HPPH in combination with other treatments, such as chemotherapy, to enhance its effectiveness. Additionally, research could explore the use of HPPH in other applications, such as antimicrobial therapy or diagnostic imaging.
Synthesis Methods
The synthesis of HPPH involves the reaction of 2-pyridinecarboxaldehyde with 1-(hydroxymethyl)pyrrolidine in the presence of a catalyst. The resulting product is then purified through various methods, including column chromatography and recrystallization.
Scientific Research Applications
HPPH has been studied for its potential use in cancer therapy, specifically as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive treatment that involves the use of a photosensitizing agent, such as HPPH, which is activated by light to produce reactive oxygen species that can destroy cancer cells.
properties
IUPAC Name |
1-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-9-11-4-2-6-14(11)12(16)7-10-3-1-5-13-8-10/h1,3,5,8,11,15H,2,4,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGFLAXPEHFRGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CN=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone |
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